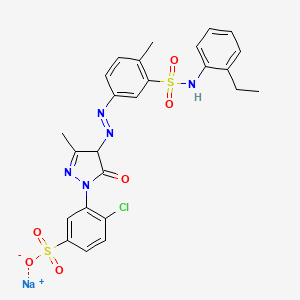

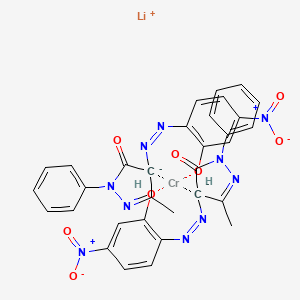

Lithium bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chromate(1-) de bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophényl)azo]-5-méthyl-2-phényl-3H-pyrazol-3-onato(2-)] de lithium est un composé organométallique complexe. Il se caractérise par sa structure unique, qui comprend un ion lithium coordonné à un anion chromate, avec deux ligands pyrazolone liés par azo.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chromate(1-) de bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophényl)azo]-5-méthyl-2-phényl-3H-pyrazol-3-onato(2-)] de lithium implique généralement les étapes suivantes :

Formation du composé azo : L’étape initiale consiste en la diazotation de la 2-hydroxy-4-nitroaniline, suivie du couplage avec la 5-méthyl-2-phényl-3H-pyrazol-3-one pour former le composé azo.

Complexation avec le chromate : Le composé azo est ensuite réagi avec une source de chromate, comme le chromate de potassium, dans des conditions de pH contrôlées pour former le complexe chromate.

Coordination du lithium : Enfin, le complexe chromate est traité avec un sel de lithium, comme le chlorure de lithium, pour obtenir le complexe souhaité de bis-chromate de lithium.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement une mise à l’échelle des méthodes de synthèse en laboratoire, en accordant une attention particulière au maintien de la pureté et du rendement du produit. Cela peut impliquer l’utilisation de réacteurs à écoulement continu et de systèmes de contrôle automatisés pour garantir des conditions de réaction constantes.

Analyse Des Réactions Chimiques

Types de réactions

Le chromate(1-) de bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophényl)azo]-5-méthyl-2-phényl-3H-pyrazol-3-onato(2-)] de lithium peut subir diverses réactions chimiques, notamment :

Oxydation et réduction : Le centre chromate peut participer à des réactions redox, où il peut être réduit en chrome(III) ou oxydé à des états d’oxydation supérieurs.

Réactions de substitution : Les ligands azo peuvent subir des réactions de substitution, où le groupe azo peut être remplacé par d’autres nucléophiles.

Réactions de coordination : L’ion lithium peut se coordonner avec d’autres ligands, ce qui peut modifier les propriétés du composé.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrazine peuvent être utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions douces.

Principaux produits

Oxydation : Complexes de chrome(III).

Réduction : Composés azo réduits.

Substitution : Nouveaux dérivés azo avec différents substituants.

Applications de la recherche scientifique

Le chromate(1-) de bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophényl)azo]-5-méthyl-2-phényl-3H-pyrazol-3-onato(2-)] de lithium a plusieurs applications dans la recherche scientifique :

Science des matériaux : Utilisé dans le développement de matériaux avancés présentant des propriétés électroniques ou magnétiques spécifiques.

Catalyse : Agit comme catalyseur dans diverses réactions organiques, notamment les processus d’oxydation et de polymérisation.

Études biologiques : Investigé pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.

Chimie analytique : Utilisé comme réactif dans la détection et la quantification de certains ions métalliques.

Applications De Recherche Scientifique

Lithium bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) has several applications in scientific research:

Materials Science: Used in the development of advanced materials with specific electronic or magnetic properties.

Catalysis: Acts as a catalyst in various organic reactions, including oxidation and polymerization processes.

Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Analytical Chemistry: Used as a reagent in the detection and quantification of certain metal ions.

Mécanisme D'action

Le mécanisme d’action du chromate(1-) de bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophényl)azo]-5-méthyl-2-phényl-3H-pyrazol-3-onato(2-)] de lithium implique son interaction avec des cibles moléculaires par le biais de ses composants chromate et azo. Le centre chromate peut participer à des réactions redox, modifiant l’état d’oxydation des molécules cibles. Les ligands azo peuvent interagir avec les macromolécules biologiques, ce qui peut perturber leur fonction.

Comparaison Avec Des Composés Similaires

Composés similaires

- Chromate(1-) de bis[1-[(2-hydroxy-4-nitrophényl)azo]-2-naphtholato(2-)] de lithium

- Chromate(1-) de bis[2,4-dihydro-4-[(2-hydroxy-5-nitrophényl)azo]-5-méthyl-2-phényl-3H-pyrazol-3-onato(2-)] de lithium

Unicité

Le chromate(1-) de bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophényl)azo]-5-méthyl-2-phényl-3H-pyrazol-3-onato(2-)] de lithium est unique en raison de sa structure de ligand spécifique, qui confère des propriétés électroniques et stériques distinctes. Cette unicité le rend particulièrement utile dans les applications nécessitant un contrôle précis des interactions moléculaires et de la réactivité.

Propriétés

Numéro CAS |

83733-20-4 |

|---|---|

Formule moléculaire |

C32H24CrLiN10O8- |

Poids moléculaire |

735.6 g/mol |

Nom IUPAC |

lithium;chromium;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |

InChI |

InChI=1S/2C16H12N5O4.Cr.Li/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;/h2*2-9,22H,1H3;;/q2*-1;;+1 |

Clé InChI |

WXZNDMWMOIICLU-UHFFFAOYSA-N |

SMILES canonique |

[Li+].CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.[Cr] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.